3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide
Description
3-{8-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core substituted with a methyl group at position 8, a ketone at position 4, and a propanamide side chain at position 2. This compound is cataloged under CAS 1105212-33-6, with the molecular formula C21H20N4O2 and a molecular weight of 360.41 g/mol .
Properties
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propan-2-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15(2)18-7-5-17(6-8-18)13-25-21(29)10-11-28-14-26-22-19-12-16(3)4-9-20(19)27-23(22)24(28)30/h4-9,12,14-15,27H,10-11,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDQKBJXPHTNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The target compound ’s para-isopropylbenzyl group increases lipophilicity compared to analogues with smaller alkyl or halogenated substituents (e.g., fluorine in ). This may enhance membrane permeability but reduce aqueous solubility.
- Fluorinated derivatives (e.g., ) are associated with improved metabolic stability due to resistance to cytochrome P450 oxidation.
Core Modifications :
Key Observations:
- Chlorination using POCl3 (e.g., ) is a common strategy for introducing electrophilic groups but requires careful control to avoid over-substitution.
Biological Activity
The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidoindole core and an amide functional group. Its molecular formula is C22H24N4O2, and it has a molecular weight of approximately 364.46 g/mol. The structural uniqueness contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Antimicrobial Activity : Similar compounds within the pyrimidine class have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
- Antitumor Effects : Research indicates that derivatives of pyrimidoindoles exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including modulation of signaling cascades related to cell survival and proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives, including those similar to our compound. Results indicated that these derivatives exhibited superior antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .
- Antitumor Activity : In vitro studies demonstrated that the compound could significantly inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
- Inflammation Modulation : A recent investigation revealed that the compound could downregulate pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
